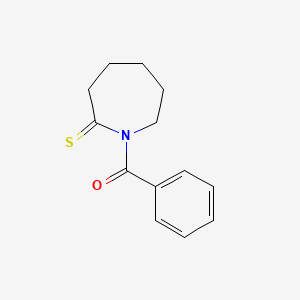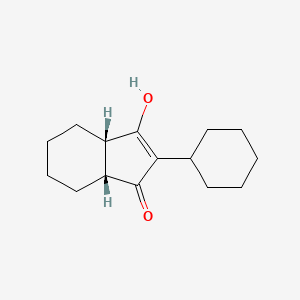
1-Methyl-6-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-phenylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 1-Methyl-6-phenylchinolin-2(1H)-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode ist die Pfitzinger-Reaktion, bei der ein Arylamin mit einem β-Ketoester kondensiert wird.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für solche Verbindungen umfassen oft optimierte Versionen von Laborsynthesetechniken mit Schwerpunkt auf Ausbeute, Reinheit und Wirtschaftlichkeit. Die großtechnische Produktion kann kontinuierliche Strömungsreaktoren und automatisierte Systeme verwenden, um die Konsistenz zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Methyl-6-phenylchinolin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung in Chinolin-N-oxid.
Reduktion: Reduktion des Chinolinrings zu Tetrahydrochinolin.
Substitution: Elektrophile Substitutionsreaktionen am aromatischen Ring.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Persäuren.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff.
Substitution: Halogenierung mit Brom oder Chlor in Gegenwart einer Lewis-Säure.
Hauptprodukte
Oxidation: Chinolin-N-oxid-Derivate.
Reduktion: Tetrahydrochinolin-Derivate.
Substitution: Halogenierte Chinolin-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für komplexere Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anti-Krebs-Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht.
Industrie: Wird bei der Synthese von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-6-phenylchinolin-2(1H)-on hängt von seinem spezifischen biologischen Ziel ab. Es kann mit Enzymen, Rezeptoren oder DNA interagieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und molekularen Ziele würden detaillierte biochemische Studien erfordern.
Wirkmechanismus
The mechanism of action of 1-Methyl-6-phenylquinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinolin: Die Stammverbindung mit einer breiten Palette an biologischen Aktivitäten.
6-Phenylchinolin: Ähnliche Struktur mit potenziellen biologischen Aktivitäten.
1-Methylchinolin: Ein weiteres Derivat mit unterschiedlichen Eigenschaften.
Einzigartigkeit
1-Methyl-6-phenylchinolin-2(1H)-on ist durch das Vorhandensein sowohl einer Methyl- als auch einer Phenylgruppe einzigartig, was bestimmte biologische Aktivitäten und chemische Reaktivität verleihen kann.
Eigenschaften
CAS-Nummer |
29969-50-4 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-methyl-6-phenylquinolin-2-one |
InChI |
InChI=1S/C16H13NO/c1-17-15-9-7-13(12-5-3-2-4-6-12)11-14(15)8-10-16(17)18/h2-11H,1H3 |
InChI-Schlüssel |
MXIVLNIOPYHVHG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)




![Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-](/img/structure/B11878144.png)
![4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11878155.png)
![1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B11878159.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)

![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)
![2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11878195.png)


